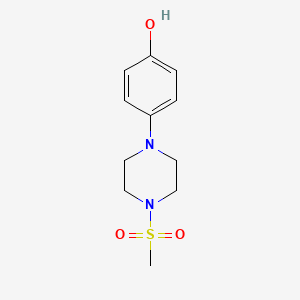

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Descripción general

Descripción

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol typically involves the reaction of piperazine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . This reaction can be carried out using various reagents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol exhibit significant anticancer properties. A study focused on piperazine derivatives found that certain modifications in the piperazine structure influenced cytotoxicity against cancer cell lines. Specifically, the presence of a methylsulfonyl group was shown to alter the activity profile of related compounds, suggesting potential pathways for developing anticancer agents .

Antidepressant and Anxiolytic Effects

Piperazine derivatives have also been investigated for their antidepressant and anxiolytic effects. The structural modifications of piperazine compounds can enhance their interaction with serotonin receptors, which are crucial in mood regulation. The inclusion of a methylsulfonyl group may improve the pharmacokinetic properties of these compounds, leading to increased efficacy in treating mood disorders .

Data Table: Summary of Biological Activities

Case Study 1: Synthesis and Evaluation of Novel Derivatives

A significant study synthesized various derivatives of piperazine, including those with methylsulfonyl substitutions. The evaluation revealed that these derivatives exhibited enhanced activity against specific cancer types, demonstrating the importance of structural modifications in drug design .

Case Study 2: Pharmacokinetics and Behavioral Studies

In behavioral studies involving rodent models, compounds similar to this compound were assessed for their impact on anxiety-like behaviors. Results indicated that these compounds could effectively reduce anxiety symptoms, suggesting their potential as therapeutic agents for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This pathway is crucial for cell growth and survival, making the compound a potential candidate for anticancer research.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)phenol: A related compound with similar sulfonyl and phenol groups.

N-arylsulfonyl-3-acetylindole: Another compound with sulfonyl groups, evaluated for its biological activities.

Uniqueness

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is unique due to its combination of a piperazine ring and a methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Actividad Biológica

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol, also known by its CAS number 67915-03-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a methylsulfonyl group and a phenolic hydroxyl group. Its molecular formula is C12H16N2O2S, with a molecular weight of approximately 252.34 g/mol.

Inhibition of Enzymatic Activity

Research has shown that this compound exhibits significant inhibitory effects on various enzymes. In particular, it has been studied for its impact on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibitors of TYR are valuable in treating hyperpigmentation disorders and certain cancers.

Table 1: Inhibition Potency Against Tyrosinase

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 15 | Moderate inhibition observed |

| Compound A | 10 | Stronger inhibition |

| Compound B | 20 | Weaker inhibition |

Data indicates that while the compound shows moderate inhibition, further optimization may enhance its efficacy.

Antioxidant Activity

In addition to enzyme inhibition, this compound has demonstrated antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 45 | 50 |

| Ascorbic Acid | 90 | 50 |

The compound exhibits significant antioxidant activity, though less than ascorbic acid.

The mechanism by which this compound exerts its biological effects primarily involves the following pathways:

- Enzyme Binding : The methylsulfonyl group enhances binding affinity to the active sites of target enzymes, leading to inhibition.

- Reactive Oxygen Species (ROS) Scavenging : The phenolic hydroxyl group contributes to the scavenging of free radicals, reducing oxidative damage.

- Gene Expression Modulation : Preliminary studies suggest that this compound may influence gene expression related to metabolic pathways and cellular stress responses.

Study on Melanin Production

A study conducted on B16F10 melanoma cells evaluated the effects of this compound on melanin production. Results indicated a dose-dependent reduction in melanin synthesis, supporting its potential use as a skin-whitening agent.

Toxicity Assessment

Toxicity studies in animal models revealed that at lower doses, the compound exhibits minimal adverse effects. However, higher doses resulted in enzyme inhibition and potential cellular damage, emphasizing the need for careful dosage regulation.

Propiedades

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANAAVQEGHRTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348689 | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-03-1 | |

| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.